molecular formula C12H23O6PS2 B1614485 Ethyl malathion CAS No. 3700-86-5

Ethyl malathion

Cat. No.: B1614485
CAS No.: 3700-86-5
M. Wt: 358.4 g/mol
InChI Key: GUSZOKIDUUNRTB-UHFFFAOYSA-N
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Preparation Methods

Ethyl malathion is synthesized through a series of chemical reactions involving the esterification of malathion. The synthetic route typically involves the reaction of diethyl maleate with dimethyl phosphorodithioate under controlled conditions. Industrial production methods often include the use of specific catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

Ethyl malathion undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide, and nucleophiles like hydroxide ions. The major products formed from these reactions are malaoxon, diethyl maleate, and dimethyl phosphorodithioate .

Scientific Research Applications

Ethyl malathion has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of organophosphate pesticides in various chemical reactions.

    Biology: Researchers use this compound to investigate its effects on different biological systems, including its impact on enzyme activity and cellular processes.

    Medicine: Studies focus on its toxicological effects and potential antidotes for organophosphate poisoning.

    Industry: It is employed in the development of pest control products and environmental monitoring techniques .

Mechanism of Action

Ethyl malathion exerts its effects by inhibiting the activity of the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in synaptic junctions, resulting in overstimulation of cholinergic, muscarinic, and nicotinic receptors. The overstimulation causes a range of adverse biological effects, including muscle twitching, respiratory distress, and, in severe cases, death .

Comparison with Similar Compounds

Ethyl malathion is similar to other organophosphate insecticides, such as azinophos-ethyl and parathion. it is unique in its relatively lower toxicity to mammals and birds compared to other organophosphates. This makes it a preferred choice for use in residential areas and public health programs .

Similar Compounds

  • Azinophos-ethyl
  • Parathion
  • Diazinon
  • Tetrachlorvinphos

This compound’s unique combination of effectiveness against pests and relatively lower toxicity to non-target organisms highlights its importance in pest control and public health .

Properties

IUPAC Name

diethyl 2-diethoxyphosphinothioylsulfanylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23O6PS2/c1-5-15-11(13)9-10(12(14)16-6-2)21-19(20,17-7-3)18-8-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSZOKIDUUNRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196701
Record name 1,4-Diethyl 2-[(diethoxyphosphinothioyl)thio]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3700-86-5
Record name 1,4-Diethyl 2-[(diethoxyphosphinothioyl)thio]butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3700-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malathion ethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003700865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl malathion
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Diethyl 2-[(diethoxyphosphinothioyl)thio]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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